The synthesis of Taselisib involves several key steps that utilize advanced organic chemistry techniques. Two notable methods for its synthesis include:
The molecular structure of Taselisib can be described as follows:
Taselisib undergoes various chemical reactions that are crucial for its pharmacological activity:
Taselisib exerts its therapeutic effects by inhibiting the PI3K signaling pathway:
Studies have shown that Taselisib has favorable pharmacokinetic properties with low plasma clearance rates across various preclinical species .
Taselisib is primarily investigated for its applications in oncology:
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1